molecular formula C8H9N3O B13933225 3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one

Cat. No.: B13933225
M. Wt: 163.18 g/mol
InChI Key: BWPFELJHXKINGP-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family This compound is characterized by its fused ring structure, which includes both an imidazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-2-aminopyridine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired imidazopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and fused ring structure.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

3,5-dimethyl-1H-imidazo[4,5-b]pyridin-2-one

InChI

InChI=1S/C8H9N3O/c1-5-3-4-6-7(9-5)11(2)8(12)10-6/h3-4H,1-2H3,(H,10,12)

InChI Key

BWPFELJHXKINGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)NC(=O)N2C

Origin of Product

United States

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